molecular formula C9H11NO B13076381 3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine

3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B13076381
M. Wt: 149.19 g/mol
InChI Key: KKGGBHSFZSUKMT-UHFFFAOYSA-N
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Description

3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines These compounds are known for their unique structural features, which include a fused ring system combining a cyclopentane ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups onto the pyridine ring.

Scientific Research Applications

3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to its non-methoxy analogs. This structural feature also contributes to its potential as a versatile intermediate in organic synthesis and its varied biological activities.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine

InChI

InChI=1S/C9H11NO/c1-11-8-5-7-3-2-4-9(7)10-6-8/h5-6H,2-4H2,1H3

InChI Key

KKGGBHSFZSUKMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2)N=C1

Origin of Product

United States

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